2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2OS/c21-17-3-1-15(2-4-17)13-20(24)22-9-5-18(6-10-22)23-11-7-19-16(14-23)8-12-25-19/h1-4,8,12,18H,5-7,9-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVVXZAWBLLYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Construction of the dihydrothieno[3,2-c]pyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials and catalysts.
Coupling with piperidine: The final step involves coupling the chlorophenyl intermediate with the dihydrothieno[3,2-c]pyridine moiety in the presence of a piperidine ring, using reagents such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperidine and thienopyridine structures exhibit antidepressant-like effects. A study demonstrated that derivatives of piperidine can modulate neurotransmitter systems involved in mood regulation, suggesting potential applications in treating depression and anxiety disorders .
Anticancer Properties
The thienopyridine moiety has been associated with anticancer activity. Compounds similar to 2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have shown that piperidine derivatives can inhibit bacterial growth and possess antifungal activity. This makes them candidates for developing new antibiotics or antifungal agents .
Cognitive Enhancers
Some derivatives have been explored for their ability to enhance cognitive function. The modulation of acetylcholine receptors by compounds with similar structures may improve memory and learning capabilities, indicating potential use in treating cognitive disorders like Alzheimer's disease .
Case Study 1: Antidepressant Effects
A study conducted on a series of piperidine derivatives found that specific modifications to the thienopyridine structure significantly enhanced their antidepressant-like effects in animal models. The results indicated a strong correlation between the structural features of the compounds and their efficacy in reducing depressive symptoms .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with analogs of the compound revealed a marked reduction in cell viability and proliferation rates. The mechanism was linked to the activation of apoptotic pathways and inhibition of angiogenesis, highlighting the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. This can include:
Binding to receptors: The compound may bind to specific receptors in the body, modulating their activity.
Inhibition of enzymes: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Modulation of signaling pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1-(4-piperidinyl)ethanone: Lacks the dihydrothieno[3,2-c]pyridine moiety.
1-(4-chlorophenyl)-2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone: Different positioning of functional groups.
Uniqueness
2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one is unique due to the presence of both the chlorophenyl and dihydrothieno[3,2-c]pyridine moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one is a complex organic molecule with potential biological activities. Its unique structure combines a chlorophenyl group and a thieno[3,2-c]pyridine moiety, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis methods, and potential applications based on diverse research findings.
- Chemical Formula: C15H17ClN2S
- Molecular Weight: 292.83 g/mol
- IUPAC Name: this compound
- Appearance: Oil
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent. Below are key findings related to its biological effects:
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-c]pyridine exhibit significant antibacterial properties. For instance:
- Compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- The introduction of specific functional groups has been shown to enhance antimicrobial efficacy.
Anticancer Potential
The compound's structure suggests it may interact with biological targets relevant to cancer therapy:
- Studies have indicated that thieno[3,2-c]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Further exploration into its mechanism of action is necessary to fully understand its anticancer properties.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The compound may bind to specific receptors or enzymes involved in metabolic pathways.
- It could modulate signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials: Appropriate precursors containing the chlorophenyl and thieno[3,2-c]pyridine moieties.
- Reactions: Cyclization under controlled conditions followed by purification steps to yield the final product.
- Optimization: Industrial production may involve catalytic processes to enhance yield and minimize environmental impact .
Q & A
What are the common synthetic routes for 2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one, and what key reagents are involved?
Answer (Basic):
The synthesis typically involves multi-step reactions starting with substituted piperidines and thieno[3,2-c]pyridine intermediates. Key steps include:
- Coupling Reactions : Use of coupling agents (e.g., EDCI or DCC) to link the piperidine and thienopyridine moieties .
- Chlorophenyl Introduction : Halogenation or substitution reactions with 4-chlorobenzyl derivatives .
- Catalytic Optimization : Acid catalysts like p-toluenesulfonic acid enhance cyclization efficiency .
Critical reagents include substituted piperazines, thiourea derivatives, and chlorinated aromatic precursors .
How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?
Answer (Advanced):
DoE methodologies systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) to identify optimal conditions:
- Parameter Screening : Use fractional factorial designs to prioritize influential factors (e.g., reaction time >70 hrs for complete conversion) .
- Response Surface Modeling : Central Composite Design (CCD) predicts ideal solvent ratios (e.g., DCM:EtOH 3:1) for crystallinity .
- Flow Chemistry Integration : Continuous flow systems improve reproducibility and scalability by minimizing batch-to-batch variability .
What spectroscopic techniques are essential for characterizing this compound's structure?
Answer (Basic):
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., chlorophenyl proton signals at δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 427.12) .
- X-ray Crystallography : Resolves stereochemistry of the piperidine-thienopyridine junction .
How can computational methods predict the compound's reactivity and interaction with biological targets?
Answer (Advanced):
- Electron Density Analysis : Multiwfn software calculates Laplacian bond critical points (BCPs) to identify reactive sites (e.g., carbonyl group) .
- Molecular Docking : Compare binding affinities with structural analogs (e.g., pyrimidine derivatives in ) to predict enzyme inhibition .
- DFT Calculations : Optimize transition states for key reactions (e.g., nucleophilic substitution at the piperidine nitrogen) .
What are the known physical properties (solubility, stability) of this compound under standard laboratory conditions?
Answer (Basic):
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water .
- Thermal Stability : Decomposes above 220°C, requiring storage at 2–8°C under inert atmosphere .
- Hygroscopicity : Low moisture uptake (<0.5% w/w at 60% RH) .
How to resolve contradictions in reported biological activities of this compound across different studies?
Answer (Advanced):
- Structural Meta-Analysis : Compare bioactivity of analogs (e.g., Compound B in ) to identify critical substituents (e.g., fluorophenyl vs. chlorophenyl) .
- Assay Validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .
- Dose-Response Reproducibility : Test under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
What are the recommended safety precautions when handling this compound?
Answer (Basic):
- PPE Requirements : Nitrile gloves, lab coat, and goggles .
- Ventilation : Use fume hoods for weighing and reactions involving volatile solvents .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown .
What strategies are effective in elucidating the reaction mechanisms involving this compound's key functional groups?
Answer (Advanced):
- Kinetic Isotope Effects (KIE) : -labeling at the piperidine nitrogen to track proton transfer steps .
- Trapping Intermediates : Use TEMPO to detect radical species during thienopyridine ring formation .
- Computational Mechanistics : IRC (Intrinsic Reaction Coordinate) analysis with Gaussian software maps reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
